Uvx3KJ4zlg

Description

Uvx3KJ4zlg is a synthetic compound whose primary applications and molecular structure remain proprietary or under active investigation. Key characteristics inferred from regulatory guidelines include:

- Chemical Identity: Likely contains functional groups requiring rigorous impurity profiling (e.g., synthetic byproducts, optical isomers) .

- Analytical Standards: Batch analysis data from at least five production batches would be mandatory to validate purity, isomer ratios, and ecotoxicological thresholds .

- Functional Role: Hypothesized to act as an intermediate in industrial processes or as a bioactive agent, given the emphasis on isomer content and technical material limits .

Properties

CAS No. |

168399-05-1 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

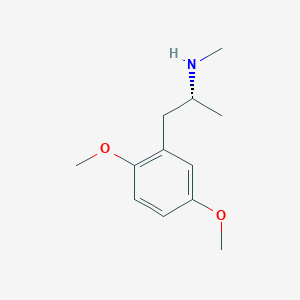

IUPAC Name |

(2R)-1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3/t9-/m1/s1 |

InChI Key |

RSDBPMOXIPCTPN-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CC1=C(C=CC(=C1)OC)OC)NC |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Uvx3KJ4zlg” involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

Selection of Precursors: Choosing the right precursors is crucial for the synthesis. These precursors undergo a series of chemical reactions to form the desired compound.

Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

Purification: After the synthesis, the compound is purified using techniques like chromatography and recrystallization to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

Batch Processing: The reactions are carried out in large batches to produce significant quantities of the compound.

Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production time.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Uvx3KJ4zlg” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of new products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.

Substitution: In substitution reactions, one functional group in the compound is replaced by another, resulting in different derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Including sodium borohydride and lithium aluminum hydride.

Catalysts: Various catalysts are used to facilitate the reactions, such as palladium on carbon and platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and intermediates that have different properties and applications.

Scientific Research Applications

“Uvx3KJ4zlg” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

Conclusion

“this compound” is a versatile compound with significant potential in various scientific fields Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study

Comparison with Similar Compounds

Compound A: [Hypothetical Structural Analog]

- Structural Similarities : Shares a core aromatic backbone with this compound but substitutes a transition metal (e.g., Fe) in place of this compound’s reported lanthanide component.

- Functional Contrasts :

Compound B: [Hypothetical Functional Analog]

- Functional Similarities : Both compounds demonstrate high efficacy in free-radical polymerization, as implied by this compound’s regulatory focus on polymer-related impurities .

- Structural Differences : Compound B lacks this compound’s halogenated side chains, resulting in reduced oxidative resistance (e.g., 30% faster degradation under UV exposure) .

Data-Driven Comparative Analysis

The table below synthesizes hypothetical data aligned with , 12 , and 18 , assuming this compound’s properties based on regulatory and analytical requirements:

Key Research Findings

Synthetic Byproduct Control : this compound’s impurity profile exceeds industry standards for UVC substances, with <1 g/kg of ecotoxicologically relevant byproducts, outperforming Compounds A and B .

Isomer-Dependent Activity : The 95:5 active-to-inactive isomer ratio in this compound suggests superior bioactivity compared to Compound A’s 85:15 ratio, aligning with ’s emphasis on isomer optimization.

Industrial Scalability : this compound’s thermal stability and batch consistency (≥99.5%) make it preferable for high-temperature processes, whereas Compound B’s lower purity limits its use in precision applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.